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molecular formula C11H12 B1305581 1-Ethynyl-4-propylbenzene CAS No. 62452-73-7

1-Ethynyl-4-propylbenzene

Cat. No. B1305581
M. Wt: 144.21 g/mol
InChI Key: UVFFOABHOIMLNB-UHFFFAOYSA-N
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Patent
US05498366

Procedure details

Potassium t-butoxide (21.5 g) was added to stirred t-butanol and warmed to gentle reflux. The alkene product from step 2.3 (20 g) was added dropwise and then the mixture was heated under reflux for 3 hrs. Water (100 ml) was added and the product extracted into petroleum spirit (3×100 ml), washed with 10% HCl and water. The crude alkine product was 97% pure by gc. Yield 12 g.
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
alkene
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(O)(C)(C)C.[CH2:12]([C:15]1[CH:20]=[CH:19][C:18]([C:21](Cl)=[CH2:22])=[CH:17][CH:16]=1)[CH2:13][CH3:14]>O>[CH2:12]([C:15]1[CH:16]=[CH:17][C:18]([C:21]#[CH:22])=[CH:19][CH:20]=1)[CH2:13][CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
alkene
Quantity
20 g
Type
reactant
Smiles
C(CC)C1=CC=C(C=C1)C(=C)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hrs
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted into petroleum spirit (3×100 ml)
WASH
Type
WASH
Details
washed with 10% HCl and water

Outcomes

Product
Name
Type
Smiles
C(CC)C1=CC=C(C=C1)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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